![molecular formula C14H16N2O3S B2793753 N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide CAS No. 868216-16-4](/img/structure/B2793753.png)
N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide, also known as BMTA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BMTA belongs to the class of thiomorpholines, which are heterocyclic compounds that contain a sulfur atom in their ring structure.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide binds to the active site of the proteasome, preventing the degradation of ubiquitinated proteins and leading to the accumulation of misfolded and damaged proteins. This accumulation induces endoplasmic reticulum (ER) stress and activates the unfolded protein response (UPR), leading to the induction of apoptosis.
Biochemical and Physiological Effects
N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been shown to have several biochemical and physiological effects. In addition to its anticancer properties, N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide in lab experiments is its specificity for the proteasome, which allows for the selective inhibition of protein degradation. Additionally, N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has limitations in terms of its solubility and stability, which can affect its effectiveness in vivo. Further studies are needed to address these limitations and optimize the use of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide in lab experiments.
Orientations Futures
There are several future directions for the study of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide. One area of research is the optimization of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide as a therapeutic agent for cancer treatment. This includes the development of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide analogs with improved solubility and stability, as well as the investigation of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide in combination with other chemotherapeutic agents. Another area of research is the exploration of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the potential of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide in these areas.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide involves the reaction of 2-methyl-3,5-dioxothiomorpholine-4-carboxylic acid with benzylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting compound is then acetylated using acetic anhydride to yield N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide. The purity of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide can be determined using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been studied for its potential as a therapeutic agent in various scientific research fields. One of the main applications of N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide is in cancer research. Studies have shown that N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death, through the activation of caspases. N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Additionally, N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide has been shown to enhance the cytotoxicity of chemotherapeutic agents such as cisplatin and doxorubicin in cancer cells.
Propriétés
IUPAC Name |
N-benzyl-2-(2-methyl-3,5-dioxothiomorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-14(19)16(13(18)9-20-10)8-12(17)15-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHGJDUSLNRBIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(=O)CS1)CC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.